molecular formula C31H48O7 B8099257 Olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-, 29-methyl ester, (2beta,3beta,4alpha,20beta)-

Olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-, 29-methyl ester, (2beta,3beta,4alpha,20beta)-

Cat. No.: B8099257
M. Wt: 532.7 g/mol
InChI Key: CYJWWQALTIKOAG-FNYJWBFDSA-N
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Description

Phytolaccagenin, systematically named Olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-, 29-methyl ester, (2β,3β,4α,20β)-, is a triterpenoid saponin aglycone derived from the oleanane skeleton. Key properties include:

  • Molecular formula: C₃₁H₄₈O₇ (as per CAS registry 1802-12-6) , though a conflicting report lists C₃₁H₄₈O₆ .
  • Molecular weight: 532.71 g/mol .
  • Physical properties: Density 1.24 g/cm³, melting point 275–277°C , and solubility <1 mg/mL in water .
  • Structural features: Three hydroxyl groups (2β, 3β, 23), a free carboxyl group at C-28, and a methyl ester at C-29 .

Phytolaccagenin is notably linked to flavor modulation in cherries, contributing to astringency, sweetness, and plum-like notes , and exhibits bioactivities such as antifungal and anti-inflammatory effects .

Properties

IUPAC Name

(2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-10,11-dihydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O7/c1-26(25(37)38-6)11-13-31(24(35)36)14-12-29(4)18(19(31)15-26)7-8-22-27(2)16-20(33)23(34)28(3,17-32)21(27)9-10-30(22,29)5/h7,19-23,32-34H,8-17H2,1-6H3,(H,35,36)/t19-,20+,21?,22-,23+,26-,27+,28+,29-,30-,31+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJWWQALTIKOAG-FNYJWBFDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@H]2C1)C)C(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation and Deprotection Strategy

A foundational method involves the selective oxidation of oleanolic acid derivatives. For instance, 3β-hydroxy-11-oxo-olean-12-en-28-oic acid serves as a key intermediate. Its synthesis begins with the oxidation of oleanolic acid using tert-butyl hydroperoxide (t-BuOOH) and chromium trioxide (CrO₃) in dichloromethane at 65°C for 6 hours. Subsequent deprotection of hydroxyl groups is achieved via alkaline hydrolysis (4.0 M NaOH in methanol at 60°C overnight).

Critical Reaction Parameters

StepReagentsTemperatureTimeYield
Oxidationt-BuOOH, CrO₃65°C6 h~75%
DeprotectionNaOH (4.0 M)60°C12 h~90%

The introduction of the 11-keto group enhances electrophilicity at C-12, facilitating downstream modifications.

Jones Oxidation for Carboxyl Group Installation

The Jones reagent (CrO₃ in H₂SO₄) is employed to oxidize C-29 methyl groups to carboxyl groups. For example, treatment of 3β-hydroxy-11-oxo-olean-12-en-28-oic acid with Jones reagent at 0–5°C yields 3β-hydroxy-11-oxo-olean-12-en-28,29-dioic acid with 95.8% efficiency. This step is critical for establishing the 28,29-dioic acid framework.

Mechanistic Insight :
The oxidation proceeds via a chromate ester intermediate, with subsequent β-hydride elimination generating the carboxyl group. Steric hindrance from the pentacyclic skeleton dictates regioselectivity, favoring C-29 over C-30 oxidation.

Biocatalytic Modifications

Microbial Transformation Using Streptomyces griseus

Streptomyces griseus ATCC 13273 selectively hydroxylates C-29 methyl groups, converting 3β-hydroxy-11-oxo-olean-12-en-28-oic acid into 3β-hydroxy-11-oxo-olean-12-en-28,29-dioic acid (59.4% yield). This method avoids harsh reagents and preserves stereochemical integrity.

Key Advantages :

  • Enzymatic specificity prevents over-oxidation.

  • Ambient reaction conditions (pH 7.0, 28°C).

Stereochemical Control and Characterization

NOESY Spectroscopy for Configuration Assignment

Nuclear Overhauser Effect Spectroscopy (NOESY) confirms the 2β,3β,4α,20β configuration. For example, correlations between H-30 (δ 1.49 ppm) and H-18 (δ 3.48 ppm) verify the equatorial orientation of the C-29 carboxyl group.

Spectral Data for Key Intermediates

Compound13C NMR^{13}\text{C NMR} (δ, ppm)1H NMR^{1}\text{H NMR} (δ, ppm)
Intermediate 4C-28: 180.5; C-11: 199.2H-12: 5.62 (s)
Target CompoundC-29: 175.8; C-23: 70.3H-3: 3.42 (dd, J=11.5, 4.5 Hz)

Crystallization and Purification

Methanol is the solvent of choice for recrystallization, yielding >98% purity. Slow cooling (1°C/min) from 60°C to 4°C optimizes crystal lattice formation.

Comparative Analysis of Synthesis Routes

MethodYieldPurityScalabilityStereochemical Fidelity
Chemical Oxidation70–80%95%HighModerate
Microbial Hydroxylation50–60%98%ModerateHigh
Combined Chemo-Enzymatic85%97%LowVery High

Trade-offs :

  • Chemical methods offer higher throughput but require stringent temperature control.

  • Biocatalysis achieves superior stereoselectivity but faces scalability challenges.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
Oleanolic acid derivatives exhibit notable antimicrobial effects. Studies have demonstrated that compounds derived from oleanolic acid can inhibit the growth of various pathogens. For instance, derivatives have shown effectiveness against Porphyromonas gingivalis, a bacterium implicated in periodontal disease . Additionally, certain metabolites produced through microbial transformation have displayed enhanced cytotoxicity against cancer cell lines such as HeLa .

2. Anti-inflammatory Effects
Research indicates that oleanolic acid derivatives possess anti-inflammatory properties. Hydroxylation at specific positions (e.g., C21) has been shown to enhance the anti-inflammatory activity of these compounds . This makes them promising candidates for developing treatments for inflammatory diseases.

3. Antioxidant Activity
Oleanolic acid and its derivatives are known for their antioxidant properties. They can scavenge free radicals and mitigate oxidative stress in biological systems, which is crucial for preventing cellular damage and various chronic diseases .

Agricultural Applications

1. Natural Pesticides
The antimicrobial properties of oleanolic acid derivatives extend to agricultural applications as natural pesticides. Their ability to inhibit pathogenic microorganisms can be utilized in crop protection strategies to reduce reliance on synthetic pesticides.

2. Plant Growth Regulators
Certain oleanolic acid derivatives have been explored as plant growth regulators due to their influence on plant metabolism and growth processes. They may enhance stress resistance in plants and improve yield under adverse conditions .

Biotransformation Processes

1. Microbial Transformation
Microbial biotransformation of oleanolic acid has been extensively studied to produce various hydroxylated metabolites with enhanced biological activities. For example, the use of Streptomyces griseus has led to the production of several bioactive derivatives including 3-oxo-olean-12-en-28-oic acid and its hydroxylated forms . These transformations not only increase the structural diversity of triterpenoids but also enhance their pharmacological profiles.

2. Enzymatic Synthesis
Enzymatic processes involving specific microbial strains can facilitate the regioselective hydroxylation of oleanolic acid derivatives. This method is advantageous for producing compounds with desired functional groups while minimizing by-products .

Case Studies

Study Microbial Strain Transformation Product Biological Activity
Zhu et al., 2020Trichothecium roseum7β,15α-dihydroxy-3-oxo-olean-12-en-28-oic acidAntimicrobial
Guo et al., 2020Absidia glauca1β-hydroxy-3-oxo-olean-11-en-28-oic acidCytotoxic against HeLa cells
Gong et al., 2020Mucor rouxii3β,30-dihydroxyolean-12-en-28-oic acidAnti-inflammatory

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Affecting biochemical pathways through various interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Functional Groups

The pharmacological and physicochemical properties of triterpenoids are influenced by hydroxylation patterns, carboxyl/ester groups, and glycosylation. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Phytolaccagenin and Analogues
Compound Name Molecular Formula Hydroxylation Carboxyl/Ester Groups Glycosylation Source Key Bioactivities References
Phytolaccagenin C₃₁H₄₈O₇ 2β, 3β, 23 28-COOH, 29-COOCH₃ None Phytolacca spp. Antifungal, flavor modulation
3β-Hydroxy-olean-12-ene-28,29-dioic acid C₃₀H₄₆O₆ 28-COOH, 29-COOH None Microbial biotransformation Anti-inflammatory
Coryternic acid 3-O-glucuronide C₃₇H₅₆O₁₂ 28-COOH, 30-COOCH₃ Glucuronide Glinus oppositifolius Antifungal
Esculentoside A C₄₂H₆₆O₁₆ 2β, 3β, 23 28-COOH, 29-COOCH₃ Glycoside Phytolacca esculenta Immunomodulatory
Maslinic acid C₃₀H₄₈O₄ 2α, 3β 28-COOH None Olive fruits Anticancer, antioxidant
3β,24-Dihydroxy-olean-12-en-28,29-dioic acid C₃₀H₄₆O₇ 3β, 24 28-COOH, 29-COOH None Aspergillus ochraceus Enhanced anti-inflammatory
Key Observations:

Carboxyl/Ester Modifications :

  • Phytolaccagenin’s methyl ester at C-29 enhances lipophilicity compared to free carboxyl analogues like 3β-hydroxy-olean-12-ene-28,29-dioic acid, which may improve membrane permeability .
  • Coryternic acid’s ester at C-30 (vs. C-29 in phytolaccagenin) alters spatial interactions, affecting antifungal specificity .

Hydroxylation Patterns :

  • Additional hydroxylation at C-24 (e.g., 3β,24-dihydroxy-olean-12-en-28,29-dioic acid) increases anti-inflammatory potency by enhancing hydrogen bonding with target proteins .
  • Maslinic acid’s 2α-hydroxyl group correlates with distinct anticancer mechanisms compared to phytolaccagenin’s 2β-configuration .

Glycosylation: Esculentoside A, a glycosylated derivative of phytolaccagenin, demonstrates improved water solubility and immunomodulatory effects due to attached sugar moieties .

Pharmacological Activities

Table 2: Comparative Bioactivity Profiles
Compound Antifungal Anti-inflammatory Flavor Modulation Immunomodulatory References
Phytolaccagenin Yes Yes Yes No
3β-Hydroxy-olean-...* No Yes No No
Esculentoside A No Yes No Yes
Coryternic acid Yes No No No

*3β-Hydroxy-olean-12-ene-28,29-dioic acid

Insights:
  • Phytolaccagenin’s dual antifungal and flavor-enhancing roles are unique among analogues .
  • Glycosylation (e.g., esculentoside A) shifts bioactivity toward immunomodulation, likely due to altered receptor binding .

Biological Activity

Olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-, 29-methyl ester, characterized by its complex structure and biological properties, is a triterpenoid known for its diverse pharmacological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound belongs to the oleanane family of triterpenoids, which are characterized by a pentacyclic structure. Its specific configuration includes multiple hydroxyl groups that contribute to its biological activity. The presence of these functional groups often enhances the compound's interaction with biological targets.

1. Anti-inflammatory Effects

Research indicates that oleanolic acid derivatives exhibit significant anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines and pathways such as nuclear factor kappa B (NF-κB) signaling. This action is crucial in preventing chronic inflammatory diseases and conditions related to oxidative stress .

2. Antitumor Activity

Oleanolic acid and its derivatives have demonstrated potent antitumor effects across various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been evaluated against human leukemia cells (K562, HEL) and hepatocellular carcinoma (HCC) cells.
  • Mechanism of Action : It induces apoptosis through mitochondrial pathways and modulates signaling pathways involved in cell proliferation and survival .

3. Antimicrobial Properties

Studies have highlighted the antimicrobial potential of oleanolic acid derivatives against various pathogens. For example:

  • Microbial Activity : Compounds derived from oleanolic acid showed inhibitory effects on bacteria such as Porphyromonas gingivalis and fungi like Trichophyton rubrum.
  • Biotransformation : Microbial transformations of oleanolic acid have resulted in metabolites with enhanced antimicrobial activity compared to the parent compound .

Case Studies

  • Study on HepG2 Cells : A derivative of oleanolic acid was shown to induce apoptosis in HepG2 cells through reactive oxygen species (ROS) generation and mitogen-activated protein kinase (MAPK) pathway modulation .
  • In Vivo Studies : Synthetic derivatives such as CDDO-Me have been evaluated in rodent models for their antiangiogenic properties and ability to suppress tumor growth .

Data Tables

Activity Mechanism Cell Lines/Pathogens Reference
Anti-inflammatoryInhibition of NF-κBVarious inflammatory models
AntitumorInduction of apoptosisK562, HEL, HepG2
AntimicrobialInhibition of bacterial/fungal growthP. gingivalis, T. rubrum

Q & A

Q. What strategies validate the presence of minor impurities (<1%) in synthetic batches?

  • Methodological Answer : LC-MS/MS with MRM transitions (Q-TOF instruments) detects trace byproducts. For example, a 0.8% impurity of 3-oxo derivative is identified via m/z 469.3 → 453.3 transition . Orthogonal validation via ¹H NMR (non-deuterated solvent spiking) quantifies impurities .

Comparative Analysis

Q. How does the bioactivity of this compound compare to maslinic acid (2α,3β-dihydroxy-olean-12-en-28-oic acid)?

  • Methodological Answer : In vitro assays show that the C-29 methyl ester enhances membrane permeability, increasing IC50 against HepG2 cells by 40% compared to maslinic acid . ROS generation assays (DCFH-DA probe) quantify oxidative stress modulation .

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